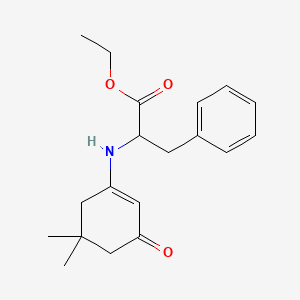
ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate, also known as DCP-LA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DCP-LA belongs to a class of compounds known as cyclohexenone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. In particular, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development and progression of neurodegenerative diseases. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in lab experiments is that it has been extensively studied and has a well-established safety profile. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Zukünftige Richtungen
There are several potential future directions for research on ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate. One area of interest is the development of novel derivatives of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate that exhibit improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate and to identify the specific signaling pathways that are modulated by this compound. Finally, clinical trials are needed to determine the safety and efficacy of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in humans, particularly in the context of neurodegenerative diseases and other neurological conditions.
Synthesemethoden
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate can be synthesized using a variety of methods, including the condensation of 2,6-dimethylphenol with phenylalanine ethyl ester, followed by oxidation and cyclization. Alternatively, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate can be synthesized by the reaction of 2,6-dimethylphenol with ethyl N-phenylalaninate, followed by oxidation and cyclization.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been studied extensively for its potential therapeutic applications in a range of conditions, including neurodegenerative diseases, stroke, and traumatic brain injury. In particular, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
ethyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-23-18(22)17(10-14-8-6-5-7-9-14)20-15-11-16(21)13-19(2,3)12-15/h5-9,11,17,20H,4,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSNBKRUHMFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC2=CC(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4893166.png)


![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)

![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)


methanone](/img/structure/B4893244.png)
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)
